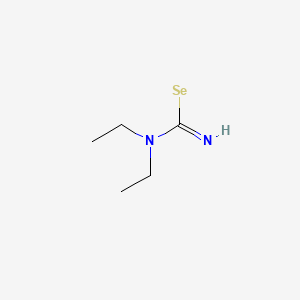

Selenourea, N,N-diethyl-

Description

Significance of Selenoureas as Organoselenium Compounds in Modern Chemistry

Selenoureas, the selenium analogues of ureas and thioureas, represent an important class of organoselenium compounds. researchgate.netwikipedia.org Their significance in modern chemistry stems from a unique combination of electronic and structural properties. The carbon-selenium double bond (C=Se), known as a selone group, is more polarized and the selenium atom is a softer Lewis base compared to the sulfur in thioureas. wikipedia.org This imparts distinct reactivity to the molecule.

Selenoureas are highly valued as versatile ligands in coordination chemistry, readily forming complexes with various transition metals and metalloids. wikipedia.org In these complexes, bonding typically occurs through the selenium atom. wikipedia.org Furthermore, they serve as crucial precursors in materials science for the synthesis of metal selenide (B1212193) nanomaterials and quantum dots. researchgate.net Their utility also extends to synthetic organic chemistry, where they are employed as reagents for the construction of various selenium-containing heterocycles, some of which exhibit interesting biological activities. wikipedia.orgmdpi.com The decomposition rate and temperature of selenoureas can be tuned by N-substitution, which allows for greater control in applications like colloidal synthesis. rsc.org

Historical Context and Evolution of Selenourea (B1239437) Chemistry

The study of selenoureas dates back to the 19th century, with the parent compound, selenourea (H₂NC(Se)NH₂), first being synthesized by Auguste Verneuil in 1884 through the reaction of hydrogen selenide with cyanamide (B42294). wikipedia.org The synthesis of substituted selenoureas followed, with methods for preparing acyl-substituted derivatives being known since at least 1937. arkat-usa.org

Early research explored the fundamental properties and reactions of these compounds. In the mid-20th century, investigations into the potential biological roles of organoselenium compounds brought selenourea into focus, with studies examining its properties. arkat-usa.org The evolution of synthetic methods has been a key aspect of selenourea chemistry. Modern techniques often involve the reaction of isoselenocyanates with primary or secondary amines to create unsymmetrically substituted selenoureas. wikipedia.orgnih.gov Another established route involves the reaction of N,N-disubstituted cyanamides with hydrogen selenide, which is a viable pathway for producing N,N-disubstituted selenoureas. tandfonline.com More recently, the focus has shifted towards leveraging the unique properties of selenoureas in advanced applications, including asymmetric organocatalysis and as highly tunable precursors for precisely controlled nanocrystal synthesis. researchgate.netosti.govnih.gov

Structural Features and Fundamental Chemical Environment of the N,N-Diethylselenourea Moiety

N,N-diethylselenourea is a derivative of selenourea where two ethyl groups are attached to one of the nitrogen atoms, resulting in the formula (C₂H₅)₂NC(Se)NH₂. While specific structural data for the unsubstituted N,N-diethylselenourea is not widely published, extensive studies on closely related N'-acyl derivatives, such as N'-benzoyl-N,N-diethylselenourea, provide significant insight into the moiety's chemical environment. nih.goviucr.org

In these structures, the core selenourea unit is planar. X-ray diffraction studies on N'-acyl-N,N-diethylselenourea derivatives show that the C=Se and C=O groups often adopt a specific orientation relative to each other. arkat-usa.org The C-N bond lengths are within the expected range for single and double bonds, indicating some degree of electron delocalization across the N-C-Se backbone, which is a characteristic feature of selenoureas. wikipedia.orgarkat-usa.org

The synthesis of N,N-diethylselenourea and its derivatives can be achieved through several routes. A common and versatile method for creating N,N,N'-trisubstituted selenoureas is the reaction of a secondary amine with an appropriate isoselenocyanate. nih.gov For N,N-diethylselenourea derivatives specifically, a one-pot procedure involving the reaction of an acid chloride with potassium selenocyanate (B1200272) (KSeCN) followed by the addition of diethylamine (B46881) has proven effective for synthesizing N'-acyl-N,N-diethylselenoureas. researchgate.netarkat-usa.org

Table 1: Synthetic Pathways to N,N-Diethylselenourea Derivatives

| Product Type | Reactants | Method | Reference |

|---|---|---|---|

| N'-Acyl-N,N-diethylselenourea | Acid Chloride, KSeCN, Diethylamine | One-pot reaction | researchgate.netarkat-usa.org |

| N,N-Disubstituted Selenoureas | N,N-Disubstituted Cyanamide, H₂Se | Reaction of cyanamide with hydrogen selenide | tandfonline.com |

Scope and Academic Research Trajectories for N,N-Diethylselenourea

The academic research involving the N,N-diethylselenourea moiety is primarily directed toward its application in materials science and catalysis, often utilizing its N'-substituted derivatives.

A significant research trajectory is the use of N'-substituted-N,N-diethylselenoureas as single-source precursors for the synthesis of semiconductor nanocrystals. google.com For instance, N'-cyclohexyl-N,N-diethylselenourea and N'-butyl-N,N-diethylselenourea are part of a library of precursors used to produce lead selenide (PbSe) nanocrystals. osti.govgoogle.com The structure of the selenourea precursor allows for fine-tuning of the reaction kinetics over several orders of magnitude, enabling precise control over the size and concentration of the resulting nanocrystals. osti.gov Similarly, cadmium(II) complexes of N'-benzoyl-N,N-diethylselenourea have been used as single-source precursors for the preparation of cadmium selenide (CdSe) nanoparticles. google.com

Another area of application is in photographic technology. A patent has disclosed the use of N,N-diethylselenourea as a selenium sensitizer (B1316253) in silver halide photographic emulsions, highlighting its role in modifying the properties of photosensitive materials. google.com.pg

Furthermore, the broader class of selenoureas is being explored in the field of asymmetric organocatalysis. Chiral selenourea-based catalysts have been developed for reactions such as the conjugate addition of amines to unsaturated esters. nih.gov While the specific catalysts developed are more complex, this line of research indicates a potential future application for chiral derivatives of N,N-diethylselenourea. The selenium atom's ability to act as a hydrogen bond acceptor is crucial to the catalytic cycle in these systems. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula/Structure |

|---|---|

| N,N-Diethylselenourea | (C₂H₅)₂NC(Se)NH₂ |

| Selenourea | H₂NC(Se)NH₂ |

| Thiourea (B124793) | H₂NC(S)NH₂ |

| Urea (B33335) | H₂NC(O)NH₂ |

| N-(4-Methylbenzoyl)-N',N'-diethylselenourea | CH₃C₆H₄C(O)NHC(Se)N(C₂H₅)₂ |

| N'-Benzoyl-N,N-diethylselenourea | C₆H₅C(O)NHC(Se)N(C₂H₅)₂ |

| N'-Cyclohexyl-N,N-diethylselenourea | C₆H₁₁NHC(Se)N(C₂H₅)₂ |

| N'-Butyl-N,N-diethylselenourea | C₄H₉NHC(Se)N(C₂H₅)₂ |

| Hydrogen Selenide | H₂Se |

| Cyanamide | NCNH₂ |

| Potassium Selenocyanate | KSeCN |

| Diethylamine | (C₂H₅)₂NH |

| N,N-Diethylcyanamide | (C₂H₅)₂NCN |

| Lead Selenide | PbSe |

| Cadmium Selenide | CdSe |

Properties

CAS No. |

5117-17-9 |

|---|---|

Molecular Formula |

C5H11N2Se |

Molecular Weight |

178.13 g/mol |

InChI |

InChI=1S/C5H11N2Se/c1-3-7(4-2)5(6)8/h6H,3-4H2,1-2H3 |

InChI Key |

UEGLSOSLURUDIU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=N)[Se] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Precursor Chemistry for N,n Diethylselenourea Systems

Established Synthetic Routes for N,N-Diethylselenourea

The preparation of N,N-diethylselenourea systems is primarily achieved through several reliable synthetic pathways, with the reaction involving isoselenocyanates being the most classical and widely utilized method. nih.gov

The most conventional and broadly applied method for synthesizing selenoureas is the reaction of an isoselenocyanate with a primary or secondary amine. nih.govmdpi.com In the context of N,N-diethylselenourea derivatives, an organo-isoselenocyanate (R-N=C=Se) is treated with the secondary amine nucleophile, diethylamine (B46881) ((CH₃CH₂)₂NH). The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbon of the isoselenocyanate group. This nucleophilic addition proceeds readily, typically in a solvent like acetone (B3395972) at room temperature, to yield the corresponding N,N-diethyl-N'-substituted selenourea (B1239437). mdpi.comscispace.com

Isoselenocyanates themselves are valuable precursors for a wide range of selenium-containing heterocycles. researchgate.netuzh.ch While aryl isoselenocyanates can often be isolated and characterized, more reactive variants like aroyl and allenyl isoselenocyanates are typically generated and used in situ due to their instability or tendency to polymerize. nih.govscispace.comuzh.ch The reaction with amines serves as an effective way to trap these unstable intermediates, forming stable selenourea products. nih.govuzh.ch

To improve synthetic efficiency and avoid the isolation of potentially unstable isoselenocyanate intermediates, one-pot procedures have been developed. wikipedia.org A common and effective one-pot strategy involves the reaction of an aroyl chloride with potassium selenocyanate (B1200272) (KSeCN) in a suitable solvent like acetone. uzh.chresearchgate.netarkat-usa.org This initial step generates an aroyl isoselenocyanate intermediate in situ. uzh.chresearchgate.net Without isolation, diethylamine is subsequently added to the reaction mixture. The amine readily reacts with the freshly generated isoselenocyanate to afford the N-aroyl-N',N'-diethylselenourea derivative in good yield. researchgate.netarkat-usa.org

This methodology has been successfully employed to synthesize a variety of functionalized N,N-diethylselenourea derivatives. For instance, reacting 4-methylbenzoyl chloride with KSeCN followed by the addition of diethylamine (Et₂NH) produces N-(4-Methylbenzoyl)-N',N'-diethylselenourea in a 69% yield. arkat-usa.org Similarly, starting with benzoyl chloride, KSeCN, and diethylamine has been reported to yield 3-benzoyl-1,1-diethylselenourea. uzh.ch These one-pot syntheses are advantageous as they streamline the process, reduce handling of sensitive reagents, and can provide high yields of the desired products. wikipedia.org

Beyond isoselenocyanate-based routes, alternative strategies for constructing the selenourea core exist. One notable method involves the transformation of corresponding ureas or thioureas. For example, N,N'-diethylselenourea can be prepared from 1,3-diethylurea (B146665). Another related approach uses N,N'-diethylthiourea as the starting material for conversion to the selenium analogue. chemsrc.com The direct selenation of a urea (B33335) derivative offers a pathway that avoids the use of isoselenocyanates altogether. For instance, the reaction of 1,3-diethylurea with a selenating agent can yield the target selenourea. chemsrc.com

Another alternative involves the use of carbon diselenide (CSe₂). The reaction of carbon diselenide with two equivalents of an amine like ethylamine (B1201723) can produce symmetrically substituted selenoureas. chemsrc.com While many classical methods focus on isoselenocyanates generated from formamides or isonitriles, these alternative precursors provide additional synthetic flexibility. researchgate.net

Table 1: Comparison of Synthetic Routes to N,N-Diethylselenourea Systems

| Method | Precursors | General Conditions | Advantages | Citations |

|---|---|---|---|---|

| Isoselenocyanate Addition | Organo-isoselenocyanate, Diethylamine | Acetone, Room Temperature | Well-established, versatile for various N'-substituents. | mdpi.com, scispace.com, nih.gov |

| One-Pot Synthesis | Aroyl Chloride, KSeCN, Diethylamine | Acetone, sequential addition | Avoids isolation of unstable intermediates, efficient. | researchgate.net, uzh.ch, arkat-usa.org |

| Alternative (from Urea) | 1,3-Diethylurea, Selenating Agent | Reaction conditions vary | Avoids isoselenocyanate precursors. | chemsrc.com |

| Alternative (from Thiourea) | N,N'-Diethylthiourea, Selenating Agent | Reaction conditions vary | Starts from a readily available analogue. | chemsrc.com |

Mechanistic Investigations of N,N-Diethylselenourea Formation Pathways

The formation of N,N-diethylselenourea derivatives predominantly follows a nucleophilic addition mechanism. In the direct reaction between an isoselenocyanate (R-NCS) and diethylamine, the nitrogen atom of the amine acts as the nucleophile. Its lone pair of electrons attacks the central carbon atom of the cumulene (N=C=Se) system, which is electrophilic. Simultaneously, the pi electrons from the C=Se bond shift onto the selenium atom. A subsequent proton transfer from the newly bonded nitrogen to the selenium or, more commonly, to another base in the medium, neutralizes the resulting zwitterionic intermediate to give the final selenourea product.

In the case of one-pot syntheses starting from an acyl chloride and potassium selenocyanate, the reaction proceeds via an intermediate acyl isoselenocyanate (R-C(O)-NCS). researchgate.netarkat-usa.org This species is generated first and is highly reactive. The subsequent addition of diethylamine follows the same nucleophilic attack pathway described above, with the amine nitrogen targeting the electrophilic carbon of the isoselenocyanate moiety to form the stable N-acyl-N',N'-diethylselenourea. uzh.charkat-usa.org The entire sequence occurs in a single reaction vessel, which is a key feature of this synthetic strategy. wikipedia.org

Preparation of Functionalized N,N-Diethylselenourea Derivatives

The synthetic methodologies for N,N-diethylselenourea are versatile and allow for the preparation of a wide array of functionalized derivatives. These derivatives are not only of academic interest but also serve as crucial precursors for more complex molecules, such as ligands for metal complexes and building blocks for nanomaterials. researchgate.netosti.govresearchgate.net

Key examples include:

N-Aroyl-N',N'-diethylselenoureas : Synthesized via the one-pot reaction of an aroyl chloride, KSeCN, and diethylamine. A specific example is N-(4-Methylbenzoyl)-N',N'-diethylselenourea , which has been fully characterized, including by single-crystal X-ray diffraction. researchgate.netarkat-usa.org

N'-Alkyl/Aryl-N,N-diethylselenoureas : These compounds are valuable as tunable precursors. For example, N'-cyclohexyl-N,N-diethylselenourea is part of a library of selenourea precursors used to synthesize lead selenide (B1212193) (PbSe) nanocrystals with precise size control. osti.gov The reactivity of these precursors can be tailored by altering the substituents on the selenourea backbone. osti.gov

N-Naphthoyl-N',N'-diethylselenourea : This ligand has been used to create novel metal complexes. The ligand itself, N,N-diethyl-N'-naphthoylselenourea , was prepared and subsequently reacted with a palladium source to form the single-source precursor [bis(N,N-diethyl-N'-naphthoyl-selenoureato)palladium(II)], which was used to deposit palladium selenide thin films and nanoparticles. researchgate.net

Functional Polyselenoureas : Research has extended to polymeric materials, where the diethylselenourea moiety is incorporated into a polymer chain. chemrxiv.org

Table 2: Examples of Functionalized N,N-Diethylselenourea Derivatives

| Compound Name | Structure | Precursors | Application/Context | Citations |

|---|---|---|---|---|

| N-(4-Methylbenzoyl)-N',N'-diethylselenourea | 4-Me-C₆H₄-C(O)NHC(Se)N(CH₂CH₃)₂ | 4-Methylbenzoyl chloride, KSeCN, Diethylamine | Synthesis and structural studies of selenoureas and their metal complexes. | researchgate.net, arkat-usa.org |

| N'-Cyclohexyl-N,N-diethylselenourea | C₆H₁₁NHC(Se)N(CH₂CH₃)₂ | Cyclohexyl isoselenocyanate, Diethylamine | Precursor for PbSe nanocrystals. | osti.gov |

| N,N-Diethyl-N'-naphthoylselenourea | C₁₀H₇C(O)NHC(Se)N(CH₂CH₃)₂ | Naphthoyl chloride, KSeCN, Diethylamine | Ligand for single-source precursors to palladium selenide nanoparticles. | researchgate.net |

| 3-Benzoyl-1,1-diethylselenourea | C₆H₅C(O)N(C(Se)N(CH₂CH₃)₂)H | Benzoyl chloride, KSeCN, Diethylamine | Characterized as a product of in-situ isoselenocyanate trapping. | uzh.ch |

Coordination Chemistry and Metal Complexation of N,n Diethylselenourea

N,N-Diethylselenourea as a Ligand in Transition Metal Coordination Chemistry

N,N-diethylselenourea's utility in coordination chemistry is primarily centered on its N'-acylated derivatives, which offer multiple donor sites for metal binding. While the parent compound can act as a simple monodentate ligand, its acylated forms exhibit more complex and useful chelating behavior.

N,N-diethylselenourea can exhibit different modes of coordination depending on its chemical form. The simple, unsubstituted N,N-diethylselenourea can act as a monodentate ligand, coordinating to metal centers such as Pd(II) and Pt(II) solely through its selenium atom.

However, the most extensively studied coordination behavior involves N'-acyl derivatives, such as N-benzoyl-N',N'-diethylselenourea. In the presence of a metal salt and a base, the ligand undergoes deprotonation at the amide nitrogen. This allows it to function as a monoanionic, bidentate ligand, coordinating to the metal center through both the carbonyl oxygen and the selenium atom. nih.govmdpi.com This (O,Se) chelation results in the formation of a stable six-membered metallacycle, which is a common structural motif for these types of complexes. nih.govmdpi.com This bidentate O,Se-donor behavior is crucial for the formation of both homoleptic and heteroleptic complexes.

Homoleptic complexes are those in which all ligands bonded to the central metal atom are identical. The study of homoleptic complexes of N'-acyl-N,N-diethylselenourea, particularly the bis(selenoureato) derivatives, has been extensive. researchgate.net These complexes are typically synthesized by reacting a metal salt with two equivalents of the N'-acyl-N,N-diethylselenourea ligand.

A notable example is the synthesis of bis[N,N-diethyl-N′-(benzoylselenoureato)]cadmium(II). researchgate.net This homoleptic complex is formed by the reaction of a cadmium salt with N,N-diethyl-N'-benzoylselenourea. Such complexes have found applications as single-source precursors for the preparation of metal selenide (B1212193) nanomaterials. researchgate.netresearchgate.net For instance, the thermolysis of the bis[N,N-diethyl-N′-(benzoylselenoureato)]cadmium(II) complex yields cadmium selenide (CdSe) nanoparticles. researchgate.net The structure of these homoleptic complexes often features the metal ion coordinated to two deprotonated selenourea (B1239437) ligands. For divalent metals, this results in a neutral complex, often with a square-planar or tetrahedral geometry depending on the metal ion. For instance, the analogous thio-complexes with Ni(II) and Cu(II) form square-planar bis-complexes. researchgate.net

Table 1: Example of a Homoleptic N,N-Diethylselenourea Complex

| Complex | Metal Ion | Ligand | Application | Reference |

|---|---|---|---|---|

| bis[N,N-diethyl-N′-(benzoylselenoureato)]cadmium(II) | Cd(II) | N-benzoyl-N',N'-diethylselenourea | Single-source precursor for CdSe nanoparticles | researchgate.net |

In contrast to the well-studied homoleptic systems, heteroleptic complexes containing N'-acyl-N,N-diethylselenourea ligands are less common but represent an area of growing interest. researchgate.net Heteroleptic complexes contain more than one type of ligand attached to the central metal ion.

The synthesis of cationic, heteroleptic complexes of Pt(II), Pd(II), and Ru(II) has been successfully achieved using N-(4-Methylbenzoyl)-N',N'-diethylselenourea. researchgate.net The synthetic strategy involves reacting the selenourea ligand with a metal precursor that already contains other ligands. For example, reacting N-(4-Methylbenzoyl)-N',N'-diethylselenourea with precursors like [PdCl2(cod)] (cod = 1,5-cyclooctadiene) in the presence of a bidentate nitrogen ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (tBu2bipy) yields a cationic heteroleptic palladium complex. researchgate.net Similarly, ruthenium complexes have been prepared using [RuCl2(p-cym)]2 and triphenylphosphine (B44618) (PPh3) as co-ligands. researchgate.net These complexes have been characterized using techniques such as NMR spectroscopy and electrospray mass spectrometry. The structure of the palladium complex [Pd{4-MeC6H4C(O)NC(Se)NEt2}(tBu2bipy)]PF6 was confirmed by single-crystal X-ray diffraction, revealing a square planar geometry around the palladium center with the selenourea acting as an O,Se-bidentate ligand. researchgate.net

Table 2: Examples of Heteroleptic N,N-Diethylselenourea Complexes

| Metal Ion | Selenourea Ligand | Co-Ligand(s) | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Pd(II) | N-(4-Methylbenzoyl)-N',N'-diethylselenourea | tBu2bipy | Cationic, heteroleptic | researchgate.net |

| Pt(II) | N-(4-Methylbenzoyl)-N',N'-diethylselenourea | tBu2bipy | Cationic, heteroleptic | researchgate.net |

| Ru(II) | N-(4-Methylbenzoyl)-N',N'-diethylselenourea | p-cymene (B1678584), PPh3 | Cationic, heteroleptic | researchgate.net |

Complexation with Specific Metal Ions (e.g., Pt(II), Pd(II), Ru(II), Cu(II), Cd(II))

N,N-diethylselenourea and its N'-acyl derivatives form complexes with a range of d-block transition metals. The nature of the metal ion influences the structure and stability of the resulting complex.

Pt(II) and Pd(II): Both platinum(II) and palladium(II) form stable, cationic heteroleptic complexes with N'-(4-methylbenzoyl)-N',N'-diethylselenourea in a square planar geometry. researchgate.net In these complexes, the deprotonated ligand chelates through its oxygen and selenium atoms. researchgate.net The simple N,N-diethylselenourea ligand is also known to form complexes with these metals, likely acting as a monodentate Se-donor.

Ru(II): Heteroleptic ruthenium(II) complexes have been synthesized from arene-ruthenium precursors. For example, a cationic complex featuring a p-cymene ligand, a triphenylphosphine ligand, and the deprotonated N'-(4-methylbenzoyl)-N',N'-diethylselenourea ligand has been characterized. researchgate.net

Cu(II): Copper(II) complexes with N,N-disubstituted-N′-acylthioureas have been prepared and studied, suggesting that their selenourea analogues are also viable ligands. researchgate.netresearchgate.net Studies on the related N,N-diethyl-N′-benzoylthiourea show the formation of a neutral, square-planar bis-chelate complex, [Cu(L)2], where the ligand coordinates through its sulfur and oxygen atoms. researchgate.net This serves as a strong model for the expected behavior with N-benzoyl-N',N'-diethylselenourea.

Cd(II): Cadmium(II) readily forms a neutral, homoleptic complex, bis[N,N-diethyl-N′-(benzoylselenoureato)]cadmium(II). researchgate.net This complex has demonstrated utility as a single-source precursor for generating CdSe semiconductor nanoparticles, which exhibit quantum confinement effects. researchgate.net The structure of the analogous N,N-diethyl-N′-benzoylthiourea ligand has been determined by single-crystal X-ray diffraction, providing insight into the coordination environment. researchgate.net

Influence of N,N-Diethylselenourea Ligand Structure on Coordination Geometry and Electronic Properties of Metal Centers

The structure of the N,N-diethylselenourea ligand has a profound impact on the resulting coordination geometry and the electronic properties of the metal center.

The flexible backbone of N'-acyl-N,N-diethylselenourea allows it to adapt to the geometric preferences of different metal ions. researchgate.net This is evident in the formation of square-planar geometries for Pd(II) and likely Cu(II), which are d8 and d9 metals respectively that often favor this arrangement. researchgate.netresearchgate.net The ability to form a stable six-membered chelate ring is a key factor in directing the assembly of these complexes. nih.govmdpi.com

Reactivity and Transformational Chemistry of N,n Diethylselenourea

Reactivity in Cyclization Reactions Leading to Selenium Heterocycles

N,N-diethylselenourea serves as a key starting material for the synthesis of various selenium-containing heterocycles. Its ability to undergo cyclization reactions is fundamental to creating more complex molecular architectures.

The most prominent cyclization reaction involving N,N-diethylselenourea and its analogues is the Hantzsch-type synthesis of the 1,3-selenazole (B15495438) ring system. This reaction typically involves the cyclocondensation of the selenourea (B1239437) with an α-haloketone. mdpi.comnih.gov The selenium atom acts as a nucleophile, attacking the α-carbon of the ketone, followed by an intramolecular condensation between the nitrogen atom and the carbonyl group, ultimately leading to the five-membered 1,3-selenazole ring after dehydration.

The general reaction proceeds as follows: N,N-diethylselenourea reacts with an α-haloketone in a suitable solvent, often in the presence of a base like triethylamine (B128534) (Et₃N), to afford the corresponding 2-(diethylamino)-1,3-selenazole derivative. mdpi.com The reaction of N,N-unsubstituted selenoureas with α,β-unsaturated ketones in the presence of ferric chloride has also been reported as a pathway to 2-dialkylamino-1,3-selenazole derivatives. nih.gov

Table 1: Synthesis of 2-Amino-1,3-selenazoles from Selenourea Precursors

| Precursor 1 | Precursor 2 | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Arylselenoureas | 2-Haloketones | Et₃N | 2-Arylamino-1,3-selenazoles | 32-89 | nih.gov |

While less common than 1,3-selenazole formation, pathways exist for the synthesis of heterocycles containing more than one selenium atom starting from precursors related to N,N-diethylselenourea. The formation of 1,2,4-diselenazole rings has been observed in reactions involving acylisoselenocyanates. For instance, the reaction of benzoyl chloride and potassium selenocyanate (B1200272) generates a benzoyl isoselenocyanate intermediate. When this intermediate is trapped with diethylamine (B46881), it can yield not only 3-benzoyl-1,1-diethylselenourea but also a complex multichalcogen heterocycle, 2-benzoylamino-5-diethylamino-1,6,6aλ⁴-triselena-3,4-diazapentalene, which incorporates fused 1,2,4-diselenazole rings. orgsyn.org

In a more direct, albeit low-yield, synthesis, the reaction of N-benzoyl-N′,N′-diethylselenourea with trichloromethyl chloroformate (diphosgene) has been shown to produce a 1,2,4-diselenazolium salt, which was characterized as its nickel complex. thieme-connect.de These reactions highlight the potential of the selenourea framework to assemble into more complex, selenium-rich heterocyclic systems.

Substitution and Functionalization Reactions of the N,N-Diethylselenourea Framework

Functionalization of the N,N-diethylselenourea framework can be approached by modifying the core molecule itself or by derivatizing the heterocyclic systems formed from it. While direct N-alkylation or N-acylation on the diethylamino group is synthetically challenging without affecting the reactive selenocarbonyl group, the resulting 1,3-selenazole ring system offers multiple sites for further functionalization.

Research has shown that the 2-(diethylamino)-1,3-selenazole ring is highly reactive, particularly at the C5 position. mdpi.com This position is susceptible to electrophilic substitution reactions. For example, bromination at C5 can be achieved using bromine in carbon tetrachloride. mdpi.com Similarly, nitration and diazo-coupling reactions have been successfully carried out at this position. mdpi.com Furthermore, the exocyclic amino group can be readily functionalized, for instance, by acetylation using acetic anhydride. mdpi.com This reactivity allows for the introduction of a wide range of functional groups onto the heterocyclic scaffold derived from N,N-diethylselenourea, enabling the synthesis of a diverse library of substituted selenazoles.

Table 2: Functionalization Reactions of the 2-Amino-1,3-selenazole Ring System

| Substrate | Reagent | Position of Functionalization | Product Type | Ref |

|---|---|---|---|---|

| 2-Diethylamino-1,3-selenazole | Br₂/CCl₄ | C5 | 5-Bromo-2-diethylamino-1,3-selenazole | mdpi.com |

| 2-Diethylamino-1,3-selenazole | H₂SO₄/HNO₃ | C5 | 5-Nitro-2-diethylamino-1,3-selenazole | mdpi.com |

| 2-Diethylamino-1,3-selenazole | PhN₂Cl | C5 | 5-(Phenylazo)-2-diethylamino-1,3-selenazole | mdpi.com |

Hydrolytic Stability and Decomposition Pathways of N,N-Diethylselenourea Complexes

N,N-diethylselenourea acts as a monodentate ligand, typically coordinating to transition metals through its selenium atom. vulcanchem.com The stability of these metal complexes is a critical factor in their application, for example, as single-source precursors for the synthesis of metal selenide (B1212193) nanomaterials. researchgate.net

The decomposition of these complexes can proceed through several pathways. Thermal decomposition is a common route, particularly for platinum and palladium complexes, which may involve the dissociation of ligands followed by reductive elimination to form the metal selenide. researchgate.netharvard.edu

The hydrolytic stability of these complexes can be limited. Heteroleptic selenoureato palladium(II) complexes, while stable indefinitely in the solid state, have been observed to decompose in solution over a period of about 24 hours. researchgate.net The mechanism of hydrolysis for palladium(II) complexes often involves the initial displacement of other ligands by water molecules, followed by deprotonation to form hydroxo complexes. mdpi.com These can further react to form polynuclear oxido- and hydroxido-bridged species, which may ultimately precipitate as metal oxides or, in this case, be precursors to metal selenides. rsc.org The presence of the selenourea ligand, which can be prone to hydrolysis itself to release H₂Se, can facilitate the decomposition of the complex to form metal selenide (MSe) materials.

Oxidative Reactivity of N,N-Diethylselenourea

The oxidative chemistry of N,N-diethylselenourea is dictated by the presence of two potentially oxidizable sites: the selenium atom and the nitrogen atoms of the diethylamino group. The selenium atom, being in a low oxidation state (formally +2 in the C=Se double bond), is the most likely site for oxidation.

Analogous to the oxidation of sulfides to sulfoxides and sulfones, the selenocarbonyl group (C=Se) can be oxidized. organic-chemistry.org Reaction with oxidants like hydrogen peroxide or peroxy acids would be expected to initially form a selenoxide species (a C=Se=O intermediate), which could be unstable. Further oxidation could lead to selenium extrusion and formation of N,N-diethylurea, or potentially to the formation of a seleninic acid derivative. The use of urea-hydrogen peroxide (UHP) is known to oxidize various functional groups, and a similar reactivity would be anticipated with N,N-diethylselenourea. organic-chemistry.org

The nitrogen atoms of the diethylamino group are also susceptible to oxidation, similar to other tertiary amines. libretexts.org Oxidation at the nitrogen could lead to the formation of an N-oxide derivative. The precise outcome of an oxidation reaction would depend on the nature of the oxidant and the reaction conditions, with competition between oxidation at the selenium and nitrogen centers being a key consideration. The electrochemical behavior, which can be studied by techniques like cyclic voltammetry, would provide quantitative data on the oxidation potentials of these different sites. rsc.orggamry.com

Advanced Spectroscopic and Crystallographic Characterization of N,n Diethylselenourea Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights (e.g., ¹H, ¹³C, ⁷⁷Se NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N,N-diethylselenourea systems in solution. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of molecules. wikipedia.org The most commonly employed nuclei for studying organoselenium compounds like N,N-diethylselenourea are proton (¹H), carbon-13 (¹³C), and selenium-77 (B1247304) (⁷⁷Se).

¹H NMR Spectroscopy: Proton NMR spectra provide information about the number and types of hydrogen atoms in a molecule. For N,N-diethylselenourea, the ¹H NMR spectrum would typically show signals corresponding to the ethyl group protons (CH₃ and CH₂) and the amine protons (NH₂). The chemical shifts (δ) of these signals are influenced by the electron-withdrawing effect of the selenocarbonyl group (C=Se).

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.edu The spectrum of N,N-diethylselenourea would exhibit distinct signals for the ethyl carbons and, most importantly, a characteristic downfield signal for the selenocarbonyl carbon. The chemical shift of the C=Se carbon is particularly sensitive to its electronic environment and can provide insights into bonding and reactivity.

⁷⁷Se NMR Spectroscopy: Selenium-77 NMR is a powerful tool for directly probing the selenium atom in N,N-diethylselenourea. nih.govhuji.ac.il The ⁷⁷Se nucleus is NMR-active (spin I = 1/2) and its chemical shifts span a very wide range, making it highly sensitive to the local chemical environment. huji.ac.il This technique is invaluable for studying the coordination chemistry of selenoureas, monitoring reactions involving the selenium atom, and investigating selenium-containing intermediates. nih.gov The chemical shift of ⁷⁷Se in N,N-diethylselenourea provides a unique "fingerprint" that can be used for its identification and for studying its interactions with other molecules. nih.gov

Illustrative NMR Data for N,N-Diethylselenourea Analogs:

| Nucleus | Functional Group | Chemical Shift (ppm) - N,N'-diethylthiourea in D₂O |

| ¹³C | C=S | ~183 |

| ¹³C | CH₂ | ~43 |

| ¹³C | CH₃ | ~12 |

| ¹H | CH₂ | 3.39 |

| ¹H | CH₃ | 1.164 |

This table is for illustrative purposes and shows data for the sulfur analog. The chemical shifts for N,N-diethylselenourea will differ.

Variable-temperature (VT) NMR spectroscopy is a crucial technique for studying dynamic processes in molecules, such as conformational changes that are rapid on the NMR timescale at room temperature. ox.ac.ukoxinst.com For N,N-diethylselenourea, rotation around the C-N bonds can lead to the existence of different rotamers. oxinst.com

At low temperatures, the rotation around these bonds may be slow enough to allow for the observation of distinct signals for each conformer in the NMR spectrum. As the temperature is increased, the rate of rotation increases, causing the separate signals to broaden and eventually coalesce into a single, averaged signal. oxinst.com By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process, such as the energy barrier to rotation. oxinst.com This information is vital for understanding the flexibility and solution-state behavior of N,N-diethylselenourea systems.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning NMR signals and elucidating the complete molecular structure of complex molecules like N,N-diethylselenourea derivatives.

COSY: This experiment reveals correlations between coupled protons, allowing for the identification of adjacent protons in the molecule, such as those within the ethyl groups of N,N-diethylselenourea.

HSQC: This technique correlates the signals of protons with the directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

The application of these multidimensional techniques provides a comprehensive and unambiguous assignment of all ¹H and ¹³C NMR signals, which is essential for the definitive structural characterization of N,N-diethylselenourea and its derivatives in solution.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.escarleton.edu This technique provides highly accurate information on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry in the solid state. carleton.edu For N,N-diethylselenourea systems, X-ray crystallography is essential for understanding the precise stereochemistry, the planarity of the selenourea (B1239437) core, and the orientation of the diethylamino groups. This information is fundamental for structure-property relationship studies. uhu-ciqso.es

In the solid state, molecules of N,N-diethylselenourea can interact with each other through various non-covalent forces, with hydrogen bonding often playing a dominant role. The N-H groups of the selenourea moiety can act as hydrogen bond donors, while the selenium atom and any other acceptor sites can act as hydrogen bond acceptors.

Single-crystal X-ray diffraction allows for the precise determination of the geometry of these hydrogen bonds, including the donor-acceptor distances and angles. nih.gov The analysis of these hydrogen bonding networks reveals how the molecules pack in the crystal lattice, which can significantly influence the physical properties of the material, such as its melting point and solubility. For instance, in related thiourea (B124793) and selenourea derivatives, inversion dimers linked by pairs of N-H···S or N-H···Se hydrogen bonds are common motifs, often generating R²₂(8) graph-set notations. researchgate.net

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.govrsc.org In the context of N,N-diethylselenourea, crystal engineering principles can be applied to create new materials with specific functionalities.

By modifying the substituents on the N,N-diethylselenourea core, it is possible to introduce other functional groups that can participate in different types of intermolecular interactions, such as halogen bonding or π-π stacking. rsc.org This allows for the controlled assembly of molecules in the solid state to form specific supramolecular architectures. For example, the introduction of aromatic rings could lead to structures stabilized by π-stacking interactions in addition to hydrogen bonding. A thorough understanding of the interplay between different intermolecular forces, as revealed by X-ray diffraction, is key to the successful design of new crystalline materials based on N,N-diethylselenourea with tailored properties. rsc.org

Crystallographic Data for a Related Compound (N'-benzoyl-N,N-diethylselenourea):

While specific crystallographic data for N,N-diethylselenourea was not found, data for a closely related derivative, N'-benzoyl-N,N-diethylselenourea, highlights the type of information obtained from single-crystal X-ray diffraction. This compound is reported to be isostructural with its thiourea analog. researchgate.netresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.1727 (7) |

| b (Å) | 8.4717 (3) |

| c (Å) | 14.8345 (6) |

| β (°) | 106.553 (2) |

| V (ų) | 2430.11 (16) |

| Z | 8 |

This data is for N'-benzoyl-N,N-diethylthiourea, which is isostructural with the selenourea analog. researchgate.net

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as N,N-diethylselenourea. ddtjournal.comcreative-biolabs.com In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and the solvent is evaporated to produce gas-phase ions. This gentle ionization process often results in the formation of an intact molecular ion (or a protonated/adducted molecule), which allows for the direct determination of the molecular weight.

By increasing the energy in the mass spectrometer, the molecular ion can be induced to fragment. The resulting fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the identity of N,N-diethylselenourea and its derivatives. For instance, the fragmentation might involve the loss of the ethyl groups or cleavage of the C-N or C=Se bonds. Analysis of these fragment ions provides valuable information for structural elucidation.

Expected Mass Spectrometric Data for N,N-Diethylselenourea:

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodium adduct of the molecular ion |

| Fragment Ions | Resulting from the cleavage of ethyl groups or the selenourea core |

| This table represents the expected types of ions that would be observed in an ESI-MS spectrum of N,N-diethylselenourea. |

Catalytic Applications of N,n Diethylselenourea and Its Metal Complexes

N,N-Diethylselenourea as an Organocatalyst in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. beilstein-journals.orgsigmaaldrich.com Selenoureas, including N,N-diethylselenourea, have emerged as powerful hydrogen-bond donors in this context. The selenium atom, being more polarizable and forming stronger hydrogen bonds than sulfur (in thioureas) or oxygen (in ureas), enhances the acidity of the N-H protons. This increased acidity allows the selenourea (B1239437) to activate electrophiles more effectively, leading to highly efficient and stereoselective reactions.

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and selenourea-based catalysts have proven effective in this transformation. acs.orgmdpi.comnih.gov While specific studies focusing exclusively on N,N-diethylselenourea are not extensively documented, the principles are demonstrated through closely related bifunctional selenourea catalysts. These catalysts typically feature a chiral scaffold, such as a Cinchona alkaloid, which provides a stereochemically defined environment, and the selenourea moiety, which activates the substrate. mdpi.com

In a typical reaction, the selenourea catalyst activates an α,β-unsaturated compound (the Michael acceptor) through hydrogen bonding, rendering it more susceptible to nucleophilic attack. A nucleophile, such as a dithiomalonate or nitromethane, then adds to the activated acceptor. The chiral environment of the catalyst directs the approach of the nucleophile, resulting in the preferential formation of one enantiomer of the product. mdpi.com

For instance, the Michael addition of S,S′-diphenyl dithiomalonate to trans-β-nitrostyrene catalyzed by Cinchona-based selenoureas can produce the corresponding adducts in nearly quantitative yields and with high enantioselectivity. mdpi.com Similarly, mixed selenourea-thiourea catalysts have been developed for the aza-Michael addition of amines to α,β-unsaturated esters, yielding valuable β-amino acid derivatives with excellent enantioselectivities. thieme-connect.comthieme-connect.com In these cases, the protonation of the resulting enolate intermediate by the acidic selenourea catalyst was identified as the rate- and enantioselectivity-determining step. thieme-connect.comthieme-connect.com

Table 1: Examples of Enantioselective Michael Additions Catalyzed by Selenourea Derivatives

| Catalyst Type | Nucleophile | Acceptor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cinchona-based Selenourea | S,S′-Diphenyl dithiomalonate | trans-β-Nitrostyrene | Toluene | ~99 | up to 96 |

| Selenourea-Thiourea | Secondary amines | Benzyl acrylates | Not specified | 45–94 | up to 93 (96.5:3.5 er) |

Data synthesized from studies on various bifunctional selenourea catalysts. mdpi.comthieme-connect.com

The utility of selenourea organocatalysts extends beyond Michael additions. Their ability to act as potent hydrogen-bond donors makes them suitable for a range of other asymmetric reactions. For example, they have been investigated in asymmetric aldol (B89426) reactions, Mannich reactions, and various cycloadditions. beilstein-journals.org

In a broader context, organocatalytic approaches have been successfully applied to the synthesis of complex molecules like carbohydrate derivatives through intermolecular Michael-Henry reaction sequences. nih.gov While specific examples using N,N-diethylselenourea are scarce in the literature, the underlying principle of activating carbonyl compounds or imines through hydrogen bonding remains the same. The development of novel chiral selenoureas continues to be an active area of research, with the aim of expanding the scope of these powerful organocatalysts to new and challenging asymmetric transformations. jku.at

Metal Complexes of N,N-Diethylselenourea in Homogeneous and Heterogeneous Catalysis

N,N-Diethylselenourea can also function as a ligand, coordinating to transition metals through its selenium atom to form catalytically active complexes. researchgate.netacs.org These complexes can be employed in both homogeneous and heterogeneous catalysis, offering advantages in terms of reactivity, selectivity, and catalyst recovery. rsc.orgnih.gov The selenium atom acts as a soft donor, readily binding to late transition metals such as palladium, gold, and nickel. researchgate.netresearchgate.net

The design of the N,N-diethylselenourea ligand is crucial for tuning the properties of the resulting metal catalyst. vito.be The electronic and steric characteristics of the ligand directly influence the activity and selectivity of the metal center. unam.mxresearchgate.net

Electronic Effects: The N,N-diethyl groups are electron-donating, which increases the electron density on the selenium atom. This enhances its σ-donor capacity when binding to a metal. This electron-rich nature can influence the redox properties of the metal center, which is critical in many catalytic cycles that involve oxidative addition or reductive elimination steps. rsc.org Studies on related N-heterocyclic carbene (NHC)-selenourea ligands have shown that the electronic properties can be systematically tuned, for example, by introducing fluorine atoms, which in turn affects the catalytic activity of the corresponding metal complexes. unam.mxresearchgate.net

Steric Effects: The ethyl groups on the nitrogen atoms introduce a degree of steric bulk around the selenium donor atom. This steric hindrance can affect the coordination geometry of the metal complex, the number of ligands that can bind to the metal, and the accessibility of the catalytic site to substrates. In some cases, steric bulk can be beneficial, promoting certain reaction pathways or preventing catalyst deactivation.

The interplay of these electronic and steric factors is key to designing effective catalysts for specific applications, from cross-coupling reactions to oxidation catalysis. nih.govnih.gov

Understanding the mechanism of a catalytic reaction is essential for optimizing its performance and developing new catalysts. Mechanistic studies of reactions involving N,N-diethylselenourea-metal complexes often focus on identifying key intermediates and understanding the role of the ligand throughout the catalytic cycle. marquette.edudiva-portal.org

For example, in a hypothetical cross-coupling reaction catalyzed by a palladium complex of N,N-diethylselenourea, the catalytic cycle would likely involve:

Oxidative Addition: The substrate (e.g., an aryl halide) adds to the palladium center. The electron-donating nature of the N,N-diethylselenourea ligand can facilitate this step.

Transmetalation or Insertion: A second reaction partner coordinates to the palladium complex.

Reductive Elimination: The desired product is formed, and the palladium catalyst is regenerated.

Throughout this cycle, the N,N-diethylselenourea ligand remains coordinated to the metal, stabilizing the various oxidation states of palladium and influencing the stereochemistry of the reaction. nsf.gov In some cases, the ligand might be "non-innocent," meaning it actively participates in the reaction beyond simply coordinating to the metal. rsc.org Detailed mechanistic investigations, often employing techniques like in-situ spectroscopy and computational modeling (DFT studies), are crucial for elucidating these complex reaction pathways. marquette.edunsf.gov

Applications in Materials Science: Precursors for Advanced Inorganic Materials

Single-Source Precursors for Metal Selenide (B1212193) Nanomaterials

The use of single-source precursors is advantageous in the synthesis of nanomaterials as it can offer better stoichiometric control and simpler reaction procedures. rsc.org N,N-diethylselenourea and its derivatives, particularly when complexed with metal ions, act as efficient single-source precursors for various metal selenide nanomaterials. These precursors are designed to decompose cleanly at specific temperatures, yielding the desired nanocrystalline material with controlled composition and structure. acs.org

Controlled Synthesis of Semiconductor Nanocrystals (e.g., PbSe, CdSe)

The synthesis of semiconductor nanocrystals, such as lead selenide (PbSe) and cadmium selenide (CdSe), benefits significantly from the use of N,N-diethylselenourea-based precursors. researchgate.net The controlled thermal decomposition of these precursors in a high-boiling point solvent, a method known as hot-injection, allows for the precise control over the nucleation and growth of the nanocrystals. rsc.org This control is essential for producing monodisperse nanocrystals with desired sizes and, consequently, tunable optical and electronic properties. rsc.orgcapes.gov.br

For instance, cadmium complexes of N,N-diethyl-N′-benzoylselenourea have been successfully employed as single-source precursors to synthesize hexadecylamine (B48584) (HDA) capped CdSe nanoparticles. researchgate.netrsc.org The thermolysis of these complexes yields CdSe nanoparticles that exhibit quantum confinement effects, a key characteristic of semiconductor nanocrystals. researchgate.netrsc.org Research has shown that high-quality CdSe nanocrystals can be prepared using various selenium precursors, with the choice of precursor influencing the reaction conditions and the properties of the resulting nanomaterials. unimelb.edu.au Similarly, a library of selenourea (B1239437) precursors has been developed for the synthesis of PbSe nanocrystals, enabling the production of nanoparticles with size distributions approaching the homogeneous limit. osti.gov The ability to control the synthesis of these nanocrystals is crucial for their application in various fields, including optoelectronics and biomedical imaging. researchgate.netnih.gov

Table 1: Examples of Semiconductor Nanocrystals Synthesized Using Selenourea-based Precursors

| Nanocrystal | Precursor Type | Synthesis Method | Key Features |

| CdSe | Cadmium complexes of N,N-diethyl-N′-benzoylselenourea | Thermolysis | Quantum confinement effects, cubic phase researchgate.netrsc.org |

| PbSe | Selenourea derivatives | Hot-injection | Near-monodisperse size distribution osti.gov |

| ZnSe | Zinc complexes of diselenocarbamates | Pyrolysis | High quality, close to band edge luminescence acs.org |

Influence of Precursor Structure on Nanocrystal Morphology and Properties

For example, studies on cadmium(II) complexes of N,N-diethyl-N′-benzoylselenourea have shown that the particle morphology of the resulting CdSe nanoparticles was independent of the thermolysis temperature and monomer concentration within the ranges examined. researchgate.netrsc.org This suggests that the inherent structure of the precursor molecule has a dominant influence on the final morphology of the nanocrystals. The design of the precursor, including the length and branching of the alkyl chains, can be tailored to control the size and shape of the nanoparticles. By modifying the precursor's structure, it is possible to direct the synthesis towards specific morphologies, such as nanorods, nanowires, or quantum dots, each with unique properties and potential applications. The crystallinity of the nanoparticles is also influenced by the precursor, which can affect their electronic and optical characteristics. researchgate.netdoi.org

Integration of N,N-Diethylselenourea Derivatives in Sensitization Processes for Advanced Materials (e.g., photographic emulsions)

Derivatives of N,N-diethylselenourea have been investigated for their role in the sensitization of advanced materials, notably in photographic emulsions. In this context, sensitization refers to the process of increasing the sensitivity of the material to light. Organoselenium compounds, including selenoureas, can act as chemical sensitizers in silver halide emulsions. google.com

The mechanism of chemical sensitization often involves the formation of small silver sulfide (B99878) or silver selenide clusters on the surface of the silver halide grains. google.comscispace.com These clusters, known as sensitivity specks, act as traps for photoelectrons generated during exposure to light. This trapping process facilitates the formation of a stable latent image, which is a small cluster of silver atoms that renders the grain developable.

While the literature specifically detailing the use of N,N-diethylselenourea in this application is not extensive, the known reactivity of related sulfur and selenium compounds provides a basis for their potential utility. google.compaperity.org The selenium atom in selenourea derivatives can react with the silver halide crystal to form silver selenide sensitivity specks. The efficiency of this process and its impact on the photographic properties of the emulsion, such as speed and fog, would depend on the specific structure of the selenourea derivative and the conditions of the emulsion preparation. The use of such compounds allows for the fine-tuning of the light-sensitive properties of photographic materials. cern.ch

Theoretical and Computational Investigations of N,n Diethylselenourea

Quantum Chemical Studies of Electronic Structure and Bonding in N,N-Diethylselenourea

Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonding within a molecule. For N,N-diethylselenourea, these studies would typically involve methods like Density Functional Theory (DFT) to elucidate the distribution of electrons and the characteristics of the bonds between its constituent atoms.

Key areas of investigation in quantum chemical studies of N,N-diethylselenourea would include:

Molecular Orbital Analysis: This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in determining the molecule's reactivity, electronic transition properties, and ability to act as an electron donor or acceptor.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. For N,N-diethylselenourea, this would quantify the nature of the carbon-selenium double bond (C=Se), the carbon-nitrogen bonds (C-N), and the nitrogen-ethyl bonds. It would also reveal information about lone pairs and any delocalization of electron density, which can influence the molecule's stability and reactivity.

Electron Density Distribution: Mapping the electron density would highlight the regions of high and low electron concentration. This is essential for understanding the molecule's polarity and the partial charges on each atom, which in turn govern intermolecular interactions.

Computational Modeling of N,N-Diethylselenourea Reactivity and Reaction Pathways

Computational modeling can be employed to predict the reactivity of N,N-diethylselenourea and to map out the potential energy surfaces of its reactions. This is particularly useful for understanding reaction mechanisms and predicting the products of chemical transformations.

Typical computational approaches for studying the reactivity of N,N-diethylselenourea would involve:

Calculation of Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors. These include parameters such as electronegativity, chemical hardness and softness, and the Fukui function. These descriptors help in predicting which sites on the N,N-diethylselenourea molecule are most likely to be involved in electrophilic or nucleophilic attacks.

Transition State Searching: For a given reaction involving N,N-diethylselenourea, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state is used to calculate the activation energy, which is a key factor in determining the reaction rate.

Reaction Pathway Analysis: By mapping out the entire reaction pathway, from reactants to products through the transition state, a detailed understanding of the reaction mechanism can be obtained. This can help in optimizing reaction conditions or in designing new synthetic routes.

For instance, the reaction of N,N-dialkylselenoureas with α-diketones to form 2-dialkylamino-1,3-selenazoles has been described, and computational modeling could elucidate the step-by-step mechanism of this transformation, including the initial condensation and subsequent oxidative cyclization. researchgate.net

Density Functional Theory (DFT) Calculations for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of molecules with a high degree of accuracy. researchgate.net By calculating these properties, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra. iaea.org

For N,N-diethylselenourea, DFT calculations could predict the following spectroscopic data:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, the IR and Raman spectra can be simulated. This allows for the assignment of specific vibrational modes to the observed spectral peaks, such as the characteristic C=Se stretching frequency and the various C-N and C-H vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of NMR-active nuclei, such as 1H, 13C, and 77Se, can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. iaea.org These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and for confirming the connectivity and chemical environment of the atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the electronic transitions within the molecule.

The following table illustrates the type of data that would be generated from DFT calculations for the spectroscopic properties of N,N-diethylselenourea. Please note that this is a representative table, as specific calculated values for this compound are not available in the cited literature.

| Spectroscopic Property | Predicted Parameter | Typical Calculated Value Range |

| Infrared Spectroscopy | C=Se Stretch | 800 - 900 cm-1 |

| C-N Stretch | 1300 - 1400 cm-1 | |

| N-H Stretch (if present) | 3200 - 3400 cm-1 | |

| 13C NMR Spectroscopy | C=Se Chemical Shift | 180 - 200 ppm |

| CH2 Chemical Shift | 40 - 50 ppm | |

| CH3 Chemical Shift | 10 - 15 ppm | |

| 1H NMR Spectroscopy | CH2 Chemical Shift | 3.0 - 4.0 ppm |

| CH3 Chemical Shift | 1.0 - 1.5 ppm |

Molecular Dynamics Simulations of N,N-Diethylselenourea in Solvation and Complexation Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This approach is particularly useful for investigating the behavior of molecules in solution and their interactions with other molecules, such as in the formation of complexes.

MD simulations of N,N-diethylselenourea could provide insights into:

Solvation Structure: By simulating N,N-diethylselenourea in a box of solvent molecules (e.g., water, ethanol), the structure of the solvation shell around the molecule can be determined. rsc.orgarxiv.org This includes identifying the preferred orientation of solvent molecules around the solute and calculating properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in N,N-diethylselenourea.

Dynamics in Solution: MD simulations can track the translational and rotational motion of N,N-diethylselenourea in a solvent, providing information about its diffusion coefficient and reorientational correlation times. This is important for understanding its transport properties and how it behaves in a liquid environment.

Complexation with Metal Ions: Selenourea (B1239437) and its derivatives are known to act as ligands, forming complexes with metal ions. MD simulations can be used to study the process of complex formation, the stability of the resulting complexes, and the coordination geometry around the metal center. This would involve simulating N,N-diethylselenourea in the presence of a metal ion and analyzing the interactions between them.

The following table outlines the types of information that can be obtained from MD simulations of N,N-diethylselenourea.

| Simulation Type | Key Information Obtained |

| Solvation in Water | Radial distribution functions for water around the C=Se and N-H groups. |

| Calculation of the hydration free energy. | |

| Analysis of hydrogen bonding between N,N-diethylselenourea and water. | |

| Complexation with a Metal Ion (e.g., Zn2+) | Preferred coordination site (Se or N). |

| Coordination number and geometry. | |

| Binding free energy of the complex. |

Conclusions and Future Research Directions in N,n Diethylselenourea Chemistry

Summary of Key Academic Discoveries and Contributions

The primary academic contributions in the field of N,N-diethylselenourea have centered on its application as a precursor in the synthesis of advanced materials. A significant breakthrough has been the use of a closely related compound, [bis(N,N-diethyl-N'-naphthoyl-selenourea)palladium(II)], as a single-source precursor for the deposition of palladium selenide (B1212193) (PdSe) thin films and the formation of PdSe nanoparticles. researchgate.net This discovery is pivotal as it demonstrates the utility of N,N-diethylselenourea derivatives in generating valuable metal selenide materials with controlled stoichiometry at the nanoscale.

The coordination chemistry of N,N-dialkyl-N'-acylselenoureas has also been a subject of investigation. Studies on compounds like N,N-diethyl-N´-4-nitrobenzoylselenourea have provided insights into their molecular structure and how they coordinate with metal centers. researchgate.net These studies are fundamental to understanding the reactivity and potential applications of N,N-diethylselenourea as a ligand in coordination complexes. The presence of both a "soft" selenium donor and "hard" oxygen or nitrogen donors in these molecules allows for versatile coordination modes, influencing the properties of the resulting metal complexes. researchgate.net

Furthermore, the broader class of selenoureas has been recognized for its utility in the low-temperature synthesis of metal selenide nanoparticles. nih.gov The thermal decomposition of selenourea (B1239437) is influenced by the chemical environment, such as the solvent, which can direct the phase of the resulting nanoparticles. nih.gov This principle is directly applicable to N,N-diethylselenourea and its derivatives, highlighting a pathway to control the synthesis of nanomaterials with desired properties.

Table 1: Key Research Findings on N,N-Diethylselenourea and its Derivatives

| Compound/Derivative | Application | Key Finding |

| [Bis(N,N-diethyl-N'-naphthoyl-selenourea)palladium(II)] | Single-source precursor | Successful deposition of palladium selenide thin films and nanoparticles. |

| N,N-diethyl-N´-4-nitrobenzoylselenourea | Coordination chemistry | Provides understanding of molecular structure and metal coordination. |

| Selenourea (general) | Nanoparticle synthesis | Solvent environment controls the phase of iron selenide nanoparticles during thermal decomposition. |

Identification of Unexplored Research Avenues and Challenges

Despite the promising initial findings, the chemistry of N,N-diethylselenourea itself, without large acyl substituents, remains largely uncharted territory. A primary challenge is the synthesis and isolation of the pure, unfunctionalized compound, which is essential for exploring its fundamental properties and reactivity.

Unexplored research avenues include:

Systematic Coordination Chemistry: A comprehensive study of the coordination of N,N-diethylselenourea with a wide range of transition metals is needed. This would elucidate its ligand properties, such as its donor strength and preferred coordination geometries, and could lead to the discovery of novel complexes with interesting electronic, magnetic, or catalytic properties.

Thermal Decomposition Studies: Detailed investigations into the thermal decomposition mechanism of N,N-diethylselenourea and its simple metal complexes are required. Understanding the decomposition pathways and the nature of the resulting products is crucial for optimizing its use as a precursor for metal selenide materials.

Theoretical Modeling: Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the electronic structure, bonding, and reactivity of N,N-diethylselenourea and its metal complexes. This could guide experimental efforts and help in the rational design of new materials and catalysts.

Comparative Studies: A direct comparison of the precursor properties of N,N-diethylselenourea with its sulfur analogue, N,N-diethylthiourea, would be highly informative. This could reveal the specific advantages of using the selenium-containing compound for the synthesis of selenide materials.

Potential for Novel N,N-Diethylselenourea-Based Materials and Catalysts

The demonstrated success of a derivative as a single-source precursor for palladium selenide opens the door to a wide range of possibilities for N,N-diethylselenourea in materials science.

Potential Materials:

Metal Selenide Nanoparticles and Thin Films: N,N-diethylselenourea could serve as a versatile precursor for the synthesis of various metal selenide (MSe) nanoparticles and thin films. By forming complexes with different metals (e.g., Cd, Zn, Pb, Cu, In), it could be used to produce quantum dots, thermoelectric materials, and photovoltaic layers. The diethylamino groups may offer improved solubility in organic solvents compared to unsubstituted selenourea, facilitating solution-based processing methods.

Hybrid Organic-Inorganic Perovskites: The incorporation of selenium into perovskite structures is an emerging area of research. N,N-diethylselenourea could potentially be used as a selenium source in the synthesis of novel perovskite materials with tailored optoelectronic properties.

Potential Catalysts:

Homogeneous Catalysis: Metal complexes of N,N-diethylselenourea could exhibit catalytic activity in a variety of organic transformations. The electronic properties of the metal center can be tuned by the selenourea ligand, potentially leading to catalysts with high efficiency and selectivity.

Heterogeneous Catalysis: Metal selenide nanoparticles derived from N,N-diethylselenourea precursors could function as heterogeneous catalysts. For example, palladium selenide nanoparticles have shown promise in electrocatalysis and hydrogenation reactions.

Table 2: Potential Applications of N,N-Diethylselenourea in Materials and Catalysis

| Application Area | Potential Material/Catalyst | Targeted Properties/Function |

| Electronics | Metal Selenide Quantum Dots (e.g., CdSe, ZnSe) | Tunable photoluminescence, for use in displays and bio-imaging. |

| Energy Conversion | Metal Selenide Thin Films (e.g., CuInSe2) | Photovoltaic properties for solar cells. |

| Thermoelectrics | Metal Selenide Materials (e.g., PbSe) | High figure of merit for waste heat recovery. |

| Catalysis | Palladium Selenide Nanoparticles | Electrocatalytic activity for fuel cells, hydrogenation reactions. |

| Catalysis | Transition Metal-N,N-diethylselenourea Complexes | Homogeneous catalysis in organic synthesis. |

Interdisciplinary Research Opportunities Involving N,N-Diethylselenourea

The unique properties of N,N-diethylselenourea and its derivatives create opportunities for collaboration across various scientific disciplines.

Chemistry and Materials Science: The synthesis of novel N,N-diethylselenourea-based precursors and their application in the fabrication of advanced materials with tailored properties is a prime area for interdisciplinary work.

Physics and Engineering: The characterization of the physical properties (e.g., optical, electronic, thermal) of materials derived from N,N-diethylselenourea and their integration into devices such as solar cells, LEDs, and sensors will require the expertise of physicists and engineers.

Computational Science: Collaboration with computational chemists can accelerate the discovery and design of new N,N-diethylselenourea-based materials and catalysts through predictive modeling and simulation.

Biology and Medicine: While beyond the immediate scope of materials chemistry, the broader class of selenourea derivatives has been investigated for potential biological activities. Future interdisciplinary research could explore the synthesis of N,N-diethylselenourea derivatives for applications in medicinal chemistry, leveraging the known biological roles of selenium.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethylselenourea, and how can purity be optimized?

- Methodological Answer : N,N-Diethylselenourea is typically synthesized via nucleophilic substitution, where diethylamine reacts with carbon diselenide under controlled pH (e.g., alkaline conditions). Purity optimization involves iterative recrystallization from ethanol or acetone, monitored by thin-layer chromatography (TLC) or HPLC. Characterization via and NMR ensures the absence of unreacted amines or selenium byproducts .

Q. Which spectroscopic techniques are most effective for characterizing N,N-diethylselenourea?

- Methodological Answer :

- NMR : NMR is critical for confirming selenium bonding environments, with shifts typically between 200–400 ppm for selenoureas.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]) and fragmentation patterns.

- FTIR : C=Se stretching vibrations (~1200–1250 cm) distinguish selenoureas from thioureas .

Q. How should researchers handle safety concerns during synthesis and handling?

- Methodological Answer : Due to selenium’s toxicity, use gloveboxes or fume hoods with HEPA filters. Monitor air quality for Se volatiles. Emergency protocols should include sodium thiosulfate for accidental exposure. Material Safety Data Sheets (MSDS) for analogous compounds (e.g., selenourea) provide baseline guidelines .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of N,N-diethylselenourea, and how can they be addressed?

- Methodological Answer : Pseudosymmetric packing (e.g., P31 vs. P32 space groups) complicates structure determination. Synchrotron X-ray diffraction (λ < 1 Å) enhances resolution by leveraging Se’s anomalous scattering. Hydrogen-bonding networks (Se···H-N) and Se···Se interactions require density functional theory (DFT) calculations to validate intermolecular geometries .

Q. How can contradictory data on biological activity be resolved in studies involving N,N-diethylselenourea?

- Methodological Answer : Discrepancies often stem from solvent polarity effects on selenium’s redox activity. Control experiments should:

- Standardize solvent systems (e.g., DMSO vs. aqueous buffers).

- Quantify reactive oxygen species (ROS) generation via electron paramagnetic resonance (EPR).

- Compare results with structurally analogous thioureas to isolate selenium-specific effects .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC values. Bootstrap resampling (≥1000 iterations) accounts for small-sample variability. Pairwise comparisons (e.g., Student’s t-test with Bonferroni correction) identify significant differences between selenium and sulfur analogs .

Q. How does the electronic structure of N,N-diethylselenourea influence its coordination chemistry?

- Methodological Answer : The Se atom’s polarizability enables diverse coordination modes (monodentate vs. bridging). X-ray absorption spectroscopy (XAS) at the Se K-edge probes oxidation states. Comparative studies with X-ray photoelectron spectroscopy (XPS) reveal charge-transfer dynamics in metal complexes .

Q. What ethical considerations apply when studying selenium-containing compounds in biological systems?

- Methodological Answer : Follow NIH guidelines for preclinical studies, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.